3-Fluoropyridine-2-sulfinic acid

pKa Acidity Formulation

3-Fluoropyridine-2-sulfinic acid (CAS 1851224-96-8) is a heterocyclic sulfinic acid with the molecular formula C5H4FNO2S and a molecular weight of 161.16 g/mol. It features a pyridine ring substituted with a fluorine atom at the 3-position and a sulfinic acid (-SO2H) group at the 2-position.

Molecular Formula C5H4FNO2S
Molecular Weight 161.16 g/mol
Cat. No. B12952383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-2-sulfinic acid
Molecular FormulaC5H4FNO2S
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)O)F
InChIInChI=1S/C5H4FNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9)
InChIKeyRTEGCBDPXKKKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyridine-2-sulfinic acid: A Positionally Defined Fluorinated Sulfinate for Precision Synthesis


3-Fluoropyridine-2-sulfinic acid (CAS 1851224-96-8) is a heterocyclic sulfinic acid with the molecular formula C5H4FNO2S and a molecular weight of 161.16 g/mol . It features a pyridine ring substituted with a fluorine atom at the 3-position and a sulfinic acid (-SO2H) group at the 2-position . This compound serves as a specialized intermediate for introducing both fluorine and sulfur functionality into target molecules, relevant to medicinal chemistry and agrochemical research programs that require precise electronic tuning of pyridine scaffolds.

Why 3-Fluoropyridine-2-sulfinic acid Cannot Be Readily Replaced by Other Pyridine Sulfinate Isomers


The precise position of the fluorine atom ortho to the pyridine nitrogen and the sulfinic acid group creates a unique electronic environment that cannot be replicated by positional isomers such as 2-fluoropyridine-3-sulfinic acid or non-fluorinated pyridine-2-sulfinic acid . The electron-withdrawing fluorine at the 3-position substantially modulates the pKa of the sulfinic acid group (predicted ~6.19) , altering its nucleophilicity and coordination behavior in metal-catalyzed transformations. Generic substitution with isomers would change the regiochemical outcome of subsequent coupling reactions or fail to provide the same electronic activation, undermining downstream synthetic efficiency.

Quantitative Differentiation of 3-Fluoropyridine-2-sulfinic acid from Closest Analogs


Weakened Acidity vs. Pyridine-2-sulfonic Acid: Impact on Salt Handling and Formulation

The predicted pKa of 3-fluoropyridine-2-sulfinic acid is 6.19±0.70 . In comparison, the corresponding pyridine-2-sulfonic acid (the oxidized congener) has a reported pKa of approximately -2.92 . This difference of ~9 pKa units means the sulfinic acid is a far weaker acid, existing predominantly in its protonated form under near-neutral conditions, which directly impacts solubility, salt formation, and handling properties compared to the sulfonic acid.

pKa Acidity Formulation

Positional Isomer Differentiation: 3-Fluoro-2-sulfinate vs. 2-Fluoro-3-sulfinate

3-Fluoropyridine-2-sulfinic acid places the fluorine atom ortho to both the ring nitrogen and the sulfinic acid group. Its positional isomer, 2-fluoropyridine-3-sulfinic acid (CAS 2138198-46-4, MW 161.15), places the fluorine at the 2-position and the sulfinic acid at the 3-position . While the two isomers share identical molecular formulas (C5H4FNO2S) and nearly identical molecular weights (161.16 vs. 161.15), the different substitution pattern creates distinct electronic and steric environments that critically influence regioselectivity in subsequent metal-catalyzed cross-coupling reactions.

Regiochemistry Isomer Purity Structure-Activity Relationship

Electronic Modulation: Fluorine Effect on Pyridine Ring Basicity and Reactivity

The fluorine atom at the 3-position exerts a strong electron-withdrawing effect on the pyridine ring, reducing the basicity of the nitrogen and the electron density of the aromatic system [1]. In the class of fluoropyridines, this effect is position-dependent: 3-fluoropyridine has a different electronic profile compared to 2-fluoropyridine or 4-fluoropyridine due to the interplay of inductive and resonance effects [1]. The combination with the electron-withdrawing sulfinic acid group at the 2-position further deactivates the ring, making 3-fluoropyridine-2-sulfinic acid distinct in its reactivity profile for nucleophilic aromatic substitution reactions compared to non-fluorinated pyridine-2-sulfinic acid.

Electron-Withdrawing Effect Nucleophilicity Coordination Chemistry

Molecular Weight Increment: Mass Spectrometry and Property Tuning vs. Non-Fluorinated Parent

The molecular weight of 3-fluoropyridine-2-sulfinic acid is 161.16 g/mol , compared to 143.17 g/mol for pyridine-2-sulfinic acid . The fluorine substitution adds approximately 18 mass units (ΔMW ≈ 18), which is significant for mass spectrometry tracking and for modulating physicochemical properties. This incremental mass is a common strategy in medicinal chemistry to block metabolic hot spots on the pyridine ring without drastically altering molecular size.

Molecular Weight Lipophilicity ADME Tuning

Commercial Availability and Purity Benchmarking

3-Fluoropyridine-2-sulfinic acid is commercially available from specialty chemical suppliers at a certified purity of 98% . This level of purity is suitable for use as a synthetic building block without additional purification. The compound is stocked and supplied with full quality assurance documentation, including SDS and Certificate of Analysis upon request, meeting the documentation requirements of regulated research environments .

Procurement Purity Supply Chain

Recommended Application Scenarios for 3-Fluoropyridine-2-sulfinic acid Based on Differentiated Properties


Medicinal Chemistry: Fluorinated Heterocycle Synthesis via Desulfinative Cross-Coupling

The 2-pyridylsulfonyl/sulfinyl group serves as a versatile handle for copper-mediated or palladium-catalyzed cross-coupling reactions with aryl halides, enabling the introduction of fluorinated pyridine motifs into drug candidates [1]. The 3-fluoro substitution pattern is particularly valuable for blocking metabolic oxidation at the pyridine C3 position while retaining the directing/activating effect of the ring nitrogen. Researchers developing kinase inhibitors or CNS-penetrant molecules where fluorination improves metabolic stability and blood-brain barrier permeability should prioritize this intermediate.

Sulfonamide Drug Intermediate Synthesis

Pyridine-2-sulfinate derivatives are established intermediates in the synthesis of sulfonamide drugs with antibacterial activity [1]. The 3-fluoro variant extends this platform to fluorinated sulfonamide analogs, where the fluorine atom enhances target binding through favorable interactions with protein active sites and improves pharmacokinetic properties. This compound is the direct precursor for 3-fluoropyridine-2-sulfonamide libraries.

Agrochemical Lead Optimization: Fluorinated Pyridine Building Blocks

Fluorinated pyridines are privileged scaffolds in agrochemical discovery due to their enhanced environmental stability and target potency [1]. 3-Fluoropyridine-2-sulfinic acid enables late-stage introduction of the sulfinic acid functionality onto pre-functionalized fluoropyridine cores, supporting structure-activity relationship (SAR) studies for insecticidal and fungicidal lead compounds, such as those in the sulfoximine and sulfonamide classes.

Coordination Chemistry and MOF Ligand Design

The dual coordination sites—pyridine nitrogen and sulfinate oxygen/sulfur—make this compound a candidate for metal-organic framework (MOF) and coordination polymer synthesis [1]. The electron-withdrawing fluorine modulates the Lewis basicity of the pyridine nitrogen, allowing fine-tuning of metal-binding affinity. Researchers constructing fluorinated MOFs for gas storage (H2, CO2) or catalytic applications where fluorinated pore environments enhance selectivity can employ this building block.

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